molecular formula C15H23N3O3 B14773560 2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide

2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide

Cat. No.: B14773560
M. Wt: 293.36 g/mol
InChI Key: KCRSRCCBRQCLFL-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is a synthetic organic compound with a complex structure It features an amino group, an isopropyl group, a methyl group, and a nitrobenzyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use 4-nitrobenzyl bromide as a key intermediate. The synthesis may involve the following steps:

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide may involve optimization of reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . These interactions can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

2-amino-3-methyl-N-[(4-nitrophenyl)methyl]-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-5-7-13(8-6-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3

InChI Key

KCRSRCCBRQCLFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(C)C)N

Origin of Product

United States

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